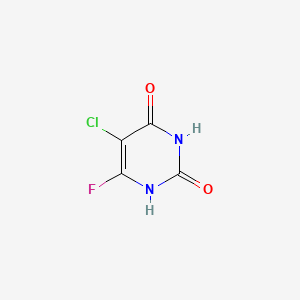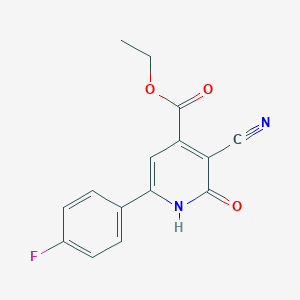
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, also known as NTFMDS, is a useful compound in organic synthesis and research. It is a versatile reagent that can be used for a number of reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and oxidative aromatization. NTFMDS is a powerful reagent that has the ability to selectively functionalize various substrates. It has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry. It has been used to selectively functionalize substrates, such as heterocycles, polycyclic aromatics, and alkyl halides. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has also been used to synthesize a variety of compounds, including drugs, polymers, and catalysts.
Mecanismo De Acción
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine functions as an electrophile, meaning that it reacts with nucleophiles to form covalent bonds. It has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group, which increases its electrophilicity. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine can selectively functionalize various substrates, such as heterocycles, polycyclic aromatics, and alkyl halides.
Biochemical and Physiological Effects
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is a powerful reagent that can be used to selectively functionalize various substrates. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of reactions, and it has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group. Additionally, it can selectively functionalize various substrates, making it a useful tool for synthesizing a variety of compounds. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine. It could be used to synthesize new compounds, such as drugs, polymers, and catalysts. Additionally, it could be used in the development of new materials, such as nanomaterials and biomaterials. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine could be used in the development of new synthetic methods, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Métodos De Síntesis
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine can be synthesized in a two-step process. The first step involves the reaction of 4-methylsulfonyl-diphenylamine with trifluoromethanesulfonic acid to form the intermediate 4-methylsulfonyl-diphenylamine trifluoromethanesulfonate. This intermediate is then reacted with nitric acid to form the final product, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine.
Propiedades
IUPAC Name |
4-methylsulfonyl-2-nitro-N-phenyl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-24(22,23)10-7-11(14(15,16)17)13(12(8-10)19(20)21)18-9-5-3-2-4-6-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSJRLPDXJQGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)








![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)

